molecular formula C14H25NO6 B2846542 (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate CAS No. 130696-54-7

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate

Cat. No.: B2846542
CAS No.: 130696-54-7
M. Wt: 303.355
InChI Key: DWSHOWFVTUDCCM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate typically involves multiple steps. One common method starts with the protection of the amino group using the Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions often result in the formation of free amines after Boc deprotection .

Scientific Research Applications

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is unique due to its specific combination of the Boc protecting group with the pentanedioate backbone. This structure provides distinct reactivity and stability, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHOWFVTUDCCM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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